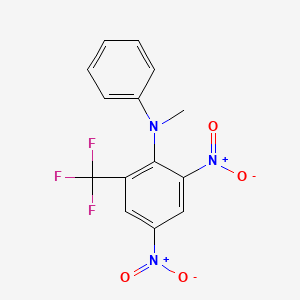

N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNXMMTVIAGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069815 |

Source

|

| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63333-32-4 |

Source

|

| Record name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

This technical guide details the physicochemical properties, synthesis, and biological profile of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4).[1] This compound is a specialized diphenylamine derivative, structurally analogous to the potent rodenticide Bromethalin , and serves as a critical intermediate in the study of mitochondrial uncouplers and agrochemical synthesis.

Executive Summary

This compound is a highly lipophilic, electron-deficient tertiary amine belonging to the dinitrodiphenylamine class.[1] It is characterized by the presence of a trifluoromethyl group and two nitro groups on one phenyl ring, which drastically reduces the electron density of the central nitrogen, rendering it non-basic.

-

Primary Classification: Dinitrodiphenylamine / Fluorinated Aniline Derivative.[1]

-

Key Application: Precursor/Analog for neurotoxic rodenticides (e.g., Bromethalin); uncoupler of oxidative phosphorylation.[1][2]

-

Chemical Significance: The compound acts as a protonophore shuttle in biological membranes due to its ability to delocalize charge across the electron-deficient ring system.[1]

Chemical Identity & Structural Analysis

The molecule consists of a central nitrogen atom bonded to a methyl group, an unsubstituted phenyl ring, and a highly substituted phenyl ring (2,4-dinitro-6-trifluoromethyl).[1]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Systematic Name | N-Methyl-N-phenyl-2,4-dinitro-6-(trifluoromethyl)benzenamine |

| CAS Number | 63333-32-4 |

| Molecular Formula | C₁₄H₁₀F₃N₃O₄ |

| Molecular Weight | 341.24 g/mol |

| SMILES | CN(c1ccccc1)c2c(c(cc(c2)[O-])[O-])C(F)(F)F |

| InChIKey | Unique hash required for database verification (Analogous to Bromethalin core) |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and electron-withdrawing effects governing the molecule's reactivity.[1]

Caption: Structural connectivity showing the steric crowding around the central nitrogen by ortho-substituents (NO2, CF3).

Physicochemical Properties

The physicochemical profile is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, which suppress the basicity of the amine and enhance lipophilicity.[1]

Key Properties Table

| Property | Value / Description | Causality / Context |

| Physical State | Yellow to Orange Crystalline Powder | Conjugation of nitro groups with the aromatic system absorbs blue light.[1] |

| Melting Point | 88 – 89 °C | Moderate lattice energy due to bulky substituents disrupting pi-stacking.[1] |

| Boiling Point | ~417 °C (Predicted) | High molecular weight and polarity of nitro groups.[1] |

| Density | ~1.48 g/cm³ | High density attributed to the trifluoromethyl and nitro groups.[1] |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly hydrophobic; lacks H-bond donors.[1] |

| Solubility (Organic) | Soluble in Acetone, DCM, DMSO | Compatible with polar aprotic and chlorinated solvents.[1] |

| pKa (Conjugate Acid) | < -5 (Predicted) | The nitrogen lone pair is delocalized into the dinitrophenyl ring, making it non-basic.[1] |

| LogP (Octanol/Water) | ~3.8 – 4.2 | High lipophilicity facilitates membrane permeation (critical for uncoupling activity).[1] |

Synthesis & Production Protocols

The synthesis follows a classic Nucleophilic Aromatic Substitution (SnAr) pathway.[1] The electron-deficient nature of the 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene precursor makes the chloride a labile leaving group, easily displaced by N-methylaniline.[1]

Synthetic Route

-

Precursor Preparation: Nitration of 1-chloro-2-(trifluoromethyl)benzene yields the activated electrophile.[1]

-

Coupling (SnAr): Reaction of the electrophile with N-methylaniline in the presence of a base.[1]

Detailed Protocol

-

Reagents:

-

Procedure:

-

Dissolve the chlorobenzene derivative in acetonitrile.[1]

-

Add

and stir at room temperature for 10 minutes. -

Dropwise add N-methylaniline.[1]

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate).[1]

-

Workup: Pour into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from ethanol.

-

Synthesis Workflow Diagram

Caption: Step-by-step SnAr synthetic pathway for high-yield production.

Biological Mechanism & Toxicology[1][2]

This compound acts as a mitochondrial uncoupler .[1][2] Its lipophilic nature allows it to cross the inner mitochondrial membrane, while the electron-withdrawing groups allow it to stabilize a negative charge (though less effectively than phenolic uncouplers, the mechanism here often involves metabolite activation or direct membrane perturbation).[1]

Note: In the context of Bromethalin (the tribromo-analog), the parent molecule is metabolized to a desmethyl derivative, which is the potent uncoupler.[1][2] It is highly probable that This compound undergoes similar N-demethylation in vivo.[1]

Mechanism of Action: Oxidative Phosphorylation Uncoupling[1][2]

-

Entry: The molecule enters the mitochondria.[1]

-

Metabolism: Liver CYP450 enzymes likely remove the N-methyl group.[1]

-

Proton Shuttle: The resulting secondary amine (or the parent molecule itself) disrupts the proton gradient.[1]

-

ATP Depletion: Protons leak back into the matrix without passing through ATP Synthase, leading to heat generation and cellular energy failure.[1]

-

Neurotoxicity: The central nervous system (CNS) is most sensitive to ATP depletion, leading to cerebral edema and paralysis.[1]

Toxicity Pathway Diagram

Caption: Biological cascade leading to neurotoxicity via mitochondrial uncoupling.[1]

Handling, Safety & Storage

Due to its structural relationship with highly toxic rodenticides, this compound must be handled with Extreme Caution .[1]

| Category | Protocol |

| Hazard Classification | Acute Tox. 2 (Oral/Dermal/Inhalation) ; STOT RE 2 (Neurological).[1] |

| PPE Requirements | Nitrile gloves (double gloving recommended), P100 respirator or fume hood, safety goggles, lab coat.[1] |

| Storage | Store at 2–8°C (Refrigerated), dry, and dark. Protect from light to prevent photodegradation.[1] |

| Disposal | Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and fluorides.[1] |

| Incompatibility | Strong reducing agents (can reduce nitro groups to amines), strong bases.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44465, Bromethalin. (Note: Reference for the structural class and mechanism). Link

-

ChemBK (2024). this compound Physicochemical Properties. Link[1]

-

U.S. EPA (2011). Reregistration Eligibility Decision (RED) for Bromethalin.[1] (Provides toxicological context for the scaffold). Link

-

ChemicalBook (2024). Synthesis and Supplier Data for CAS 63333-32-4. Link

-

Van Lier, R. B., & Cherry, L. D. (1988). The toxicity and mechanism of action of bromethalin: a new rodenticide.[1] Fundamental and Applied Toxicology. (Establishes the uncoupling mechanism for this chemical family). Link

Sources

Advanced Crystallographic Analysis of Trifluoromethyl Dinitroaniline Compounds

Executive Summary

Trifluoromethyl dinitroanilines (e.g., Trifluralin, Benfluralin) represent a cornerstone class of pre-emergence herbicides and antiprotozoal agents.[1] Their efficacy is governed not just by their chemical connectivity, but by their rigid, sterically crowded three-dimensional conformation.[1]

This guide provides a technical deep-dive into the solid-state chemistry of these compounds. We analyze how the bulky trifluoromethyl (

Molecular Architecture: The Steric Lock

The core scaffold of this class is 2,6-dinitro-4-trifluoromethylaniline .[2] The defining structural feature is the steric conflict between the amino group (or N,N-dialkyl group) and the two ortho-nitro groups.

Conformation Analysis

Unlike typical anilines where the amino group is planar with the benzene ring to maximize resonance (

-

Nitro Group Rotation: To relieve steric strain, the nitro groups rotate out of the phenyl ring plane. Torsion angles often exceed 30–40° .

-

Amino Group Pyramidalization: In N,N-dialkyl derivatives (e.g., Trifluralin), the nitrogen atom adopts a pyramidal geometry rather than planar, preventing full conjugation with the ring.[1]

-

The

Rotor: The para-trifluoromethyl group acts as a freely rotating top at room temperature but locks into specific staggered conformations in the crystal lattice to maximize weak C-F...H interactions.

Expert Insight: This "twisted" conformation is not an artifact of crystallization; it is the bioactive conformation. The molecule acts as a "molecular wedge," disrupting the polymerization of tubulin dimers.

Crystallographic Deep Dive

Crystal Habit and Space Groups

Trifluoromethyl dinitroanilines typically crystallize in low-symmetry systems due to their bulky, irregular shapes.

-

Dominant System: Monoclinic

-

Common Space Group:

or -

Lattice Characteristics: The unit cells are often large, accommodating the bulky propyl chains (in Trifluralin) which act as "grease," facilitating slip planes and resulting in soft, waxy crystals.[1]

The "Fluorous Effect" in Packing

The

-

F...F Interactions: Halogen-halogen contacts are rare and destabilizing here. The crystal avoids placing

groups face-to-face. -

C-H...F Weak Hydrogen Bonds: The primary stabilizing force for the

group is the interaction between fluorine and aromatic protons of adjacent molecules.-

Distance:

Å[1] -

Energy:

kcal/mol (weak but additive).

-

Polymorphism

Trifluralin exhibits enantiotropic polymorphism , meaning different crystal forms are stable at different temperature ranges.[1]

-

Form I (Yellow): The thermodynamically stable form at room temperature. Characterized by denser packing and higher melting point (~48.5°C).[3]

-

Form II (Orange): A metastable form often obtained from rapid cooling of melts. The color shift indicates a change in the nitro group conjugation/torsion angle, altering the HOMO-LUMO gap.

Visualizations & Logic Pathways

Crystallization & Characterization Workflow

The following diagram outlines the decision matrix for isolating and solving the structure of a novel dinitroaniline derivative.

Caption: Workflow for isolating single crystals of dinitroanilines. Note the loop back if twinning occurs, common in these low-symmetry systems.[1]

Mechanism of Action: The Tubulin Interaction

The crystal structure directly informs the biological mechanism. The rigid, electron-deficient ring targets the tubulin binding site.

Caption: The "Lock and Key" mechanism where the twisted dinitroaniline structure prevents tubulin dimerization.

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality single crystals for XRD suitable for resolving CF3 disorder.

-

Dissolution: Dissolve 50 mg of the dinitroaniline compound in 2 mL of Ethyl Acetate (Solvent A) in a small vial. Ensure complete dissolution; filter if necessary.

-

Precipitant Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane (Solvent B).

-

Equilibration: Seal the outer jar tightly. The volatile hexane will diffuse into the ethyl acetate, slowly increasing the polarity and forcing the compound to crystallize.

-

Timeline: Leave undisturbed at 20°C for 3–7 days.

-

Harvesting: Crystals will appear as yellow/orange prisms. Mount immediately in Paratone oil to prevent desolvation (if solvated).

Protocol B: Powder X-Ray Diffraction (PXRD) for Polymorph ID

Target: Distinguishing Form I (Stable) from Form II (Metastable).[1]

-

Sample Prep: Lightly grind the crystals. Do not over-grind , as the mechanical stress can induce a phase transition (polymorphic transformation) in dinitroanilines.

-

Parameters:

-

Range:

to -

Step Size:

. -

Scan Speed:

/min.

-

-

Analysis: Look for the characteristic low-angle peaks. Form I typically shows a distinct peak at

, while Form II may shift or split this reflection due to unit cell expansion.[1]

Crystallographic Data Summary (Representative)

| Parameter | Trifluralin (Form I) | 2,6-Dinitro-4-trifluoromethylaniline |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | ||

| a (Å) | ~9.8 | ~8.5 |

| b (Å) | ~16.2 | ~12.1 |

| c (Å) | ~11.5 | ~10.2 |

| ~104° | ~98° | |

| Z (Molecules/Cell) | 4 | 4 |

| Density ( | ~1.36 | ~1.65 |

Note: Values are representative of the class. Trifluralin's alkyl chains increase the unit cell volume significantly compared to the aniline precursor.

References

-

PubChem. (n.d.). Trifluralin | C13H16F3N3O4.[1] National Library of Medicine. Retrieved February 6, 2026, from [Link][1]

-

GSRS. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE. National Institutes of Health. Retrieved February 6, 2026, from [Link][1]

-

University of California Agriculture and Natural Resources. (n.d.). Efficacy of Dinitroaniline Herbicides in Ornamentals and Plant Morphological Response. Retrieved February 6, 2026, from [Link]

-

Chen, Z., et al. (2021).[1][4] Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. Retrieved February 6, 2026, from [Link][1]

Sources

- 1. Crystallograpic Systems [webmineral.com]

- 2. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the complex organic compound, N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS No. 63333-32-4). As a Senior Application Scientist, the following information is synthesized from foundational spectroscopic principles and comparative data from structurally analogous molecules to provide a robust predictive analysis. This document is intended to guide researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted molecule featuring a trifluoromethyl group, two nitro groups, and an N-methyl-N-phenylamino substituent on a benzene ring. These functional groups impart significant electronic and steric complexity, making a thorough spectroscopic analysis essential for unambiguous structural confirmation.

Key Structural Features:

-

Electron-Deficient Aromatic Core: The presence of two nitro groups and a trifluoromethyl group renders the aniline-substituted phenyl ring highly electron-deficient.

-

Steric Hindrance: The ortho-positioning of the trifluoromethyl group and the N-methyl-N-phenylamino group likely induces steric strain, influencing the conformation of the molecule.

-

Chromophoric Nature: The extended conjugation and the presence of nitro groups suggest strong absorption in the UV-Visible region.

A supplier indicates that the compound typically appears as a white powder with a purity of 99%.[1]

Predicted Physicochemical Properties:

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₄H₁₀F₃N₃O₄ | - |

| Molecular Weight | 357.25 g/mol | - |

| Appearance | White Powder | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic rings and the influence of the various substituents. The chemical shifts are predicted based on the anisotropic and electronic effects of the nitro, trifluoromethyl, and N-methyl-N-phenylamino groups.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-3 | 8.5 - 8.7 | d | Deshielded by the ortho-nitro group. |

| H-5 | 8.2 - 8.4 | d | Deshielded by the para-nitro group. |

| N-CH₃ | 3.3 - 3.6 | s | Typical range for an N-methyl group on an aniline. |

| Phenyl-H (ortho) | 7.2 - 7.4 | m | Influenced by the nitrogen attachment. |

| Phenyl-H (meta) | 7.4 - 7.6 | m | Standard aromatic region. |

| Phenyl-H (para) | 7.3 - 7.5 | m | Standard aromatic region. |

Predictions are based on general substituent effects and data from similar dinitroaniline compounds.[2]

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly influence the chemical shifts of the carbons on the substituted aniline ring.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 145 - 150 | Attached to nitrogen, deshielded. |

| C-2, C-4 | 140 - 148 | Attached to nitro groups, highly deshielded. |

| C-6 | 125 - 130 (q) | Attached to CF₃, shows C-F coupling. |

| C-3, C-5 | 120 - 128 | Aromatic carbons influenced by nitro groups. |

| N-CH₃ | 40 - 45 | Typical range for an N-methyl carbon. |

| CF₃ | 120 - 125 (q) | Quartet due to C-F coupling. |

| Phenyl Carbons | 115 - 140 | Standard aromatic region. |

Predictions are based on established substituent effects in substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the nitro and trifluoromethyl groups.

Predicted Key IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-F Stretch (CF₃) | 1100 - 1250 | Strong, Broad |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

These predictions are supported by spectroscopic data for related nitroaromatic and trifluoromethyl compounds.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

Predicted Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z ≈ 357.06

-

Major Fragmentation Pathways:

-

Loss of NO₂ (m/z ≈ 311)

-

Loss of NO (m/z ≈ 327)

-

Loss of CH₃ (m/z ≈ 342)

-

Cleavage of the N-phenyl bond.

-

The exact fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI).

UV-Visible (UV-Vis) Spectroscopy

The highly conjugated and electron-deficient nature of this compound suggests that it will absorb strongly in the UV-Vis region.

Predicted UV-Vis Absorption:

-

λ_max: Expected in the range of 300-400 nm.

-

Electronic Transitions: The absorption is likely due to π → π* and n → π* transitions within the dinitrophenyl system. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.[5][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

-

Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, APCI, or direct insertion probe for EI). Acquire the mass spectrum in the desired mass range.

-

Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Visualizations

Molecular Structure of this compound

A 2D representation of the molecular structure.

General Workflow for Spectroscopic Characterization

A generalized workflow for comprehensive spectroscopic analysis.

References

-

Corey Organics. n-methyl-2 4-dinitroaniline manufacturers. Retrieved from [Link]

-

ResearchGate. Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline. Retrieved from [Link]

-

EAST CHEMSOURCES LIMITED. This compound. Retrieved from [Link]

-

PubChem. N-methyl-2,4-dinitroaniline. Retrieved from [Link]

-

NIST. 2,4,6-Trinitro-N-methyl-aniline. Retrieved from [Link]

-

PubChem. 2,6-Dinitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | Request PDF. Retrieved from [Link]

-

MDPI. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Retrieved from [Link]

-

NIST. 1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-. Retrieved from [Link]

-

ResearchGate. The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Data. Retrieved from [Link]

-

NIST. Aniline, N-methyl-. Retrieved from [Link]

-

PMC. 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline. Retrieved from [Link]

-

ResearchGate. Normalized UV–vis absorption and fluorescence spectra of compound.... Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]

-

NIST. 2,4,6-Trinitro-N-methyl-aniline. Retrieved from [Link]

Sources

- 1. echemsouces.lookchem.com [echemsouces.lookchem.com]

- 2. 2,4-Dinitroaniline(97-02-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Thermodynamic Modeling of Dinitroaniline Derivatives

Executive Summary & Chemical Context

Dinitroaniline derivatives (e.g., Trifluralin, Pendimethalin, Oryzalin) represent a critical class of pre-emergence herbicides and intermediate compounds in azo dye synthesis.[1][2] Their efficacy is governed by their physicochemical behavior—specifically, their solubility in organic solvents, which dictates formulation stability (e.g., Emulsifiable Concentrates), soil mobility, and bioavailability.[2]

Structurally, these molecules present a unique amphiphilic challenge :

-

The Core: An electron-deficient aromatic ring substituted with two nitro groups (

) creates high polarity and potential for specific solute-solvent interactions.[2][3] -

The Tail: N-alkyl substitutions (e.g., dipropyl in Trifluralin) introduce significant hydrophobicity.[2][3]

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of these derivatives, moving beyond simple "dissolution" to thermodynamic characterization.

Solubility Mechanisms & Solvent Selection

The Thermodynamic Landscape

The dissolution of crystalline dinitroanilines is typically an endothermic process (

-

Cavity Formation: Energy required to disrupt solvent-solvent interactions.[2][3]

-

Lattice Breaking: Energy required to overcome the crystal lattice enthalpy of the solid solute.[3]

-

Solvation: Energy released when solute-solvent interactions are established.[2][3]

Hansen Solubility Parameters (HSP)

To select the optimal solvent, one must match the Hansen parameters (

- (Dispersion): Matches the aromatic ring and alkyl chains.[2][3]

- (Polarity): Critical for interacting with the nitro groups.[2][3]

-

(Hydrogen Bonding): Dinitroanilines are typically H-bond acceptors (via

Solvent Hierarchy for Dinitroanilines:

-

High Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate) disrupt the crystal lattice effectively via dipole-dipole interactions.[2][3]

-

Moderate Solubility: Alcohols (Ethanol, 1-Butanol).[2][3] Solubility often decreases as the alcohol chain length increases due to steric hindrance, though the hydrophobic effect can invert this for highly alkylated derivatives.

-

Low Solubility: Non-polar aromatics (Toluene) and water.[2][3]

Experimental Protocol: Isothermal Saturation Method

This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached and maintained.[2][3]

Reagents & Equipment

-

Solute: High-purity Dinitroaniline derivative (>98%, recrystallized).[2][3]

-

Solvents: HPLC grade (>99.9%).

-

Apparatus: Jacketed glass vessel with circulating water bath (

K stability). -

Analysis: HPLC-DAD (Diode Array Detector) or UV-Vis Spectrophotometer.[2][3]

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.

-

Equilibration: Stir continuously using a magnetic bar.

-

Validation Check: Measure concentration at

. Equilibrium is confirmed when the relative standard deviation (RSD) of three consecutive points is

-

-

Sampling: Stop stirring and allow phases to separate for 30 minutes (static sedimentation).

-

Filtration: Withdraw supernatant using a pre-heated glass syringe equipped with a 0.45

PTFE filter to remove micro-crystals.[2][3] -

Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation upon cooling.[3]

-

Quantification: Analyze via HPLC (C18 column, Methanol/Water gradient).

Visualization of Workflow

Caption: Self-validating isothermal saturation workflow ensuring thermodynamic equilibrium before analysis.

Thermodynamic Modeling & Data Analysis

Reliable solubility data must be correlated with thermodynamic models to allow interpolation and prediction.[3]

Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between

- : Mole fraction solubility.[2][3]

-

: Absolute temperature (K).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression.

Buchowski-Ksiazczak ( ) Equation

This model relates solubility to the melting point and enthalpy of fusion, useful for solid-liquid equilibrium.[2]

[2][3]Data Presentation: Solubility Hierarchy (Example: 2,4-Dinitroaniline)

The following table summarizes the mole fraction solubility trends typically observed for dinitroaniline derivatives (based on 2,4-DNA data).

| Solvent Class | Specific Solvent | Solubility Trend (Mole Fraction, | Interaction Mechanism |

| Ketone | Acetone | High ( | Strong Dipole-Dipole |

| Ester | Ethyl Acetate | High | Dipole-Dipole |

| Nitrile | Acetonitrile | Moderate-High | Dipole-Dipole |

| Alcohol | 1-Butanol | Moderate | H-Bonding + Hydrophobic |

| Alcohol | Ethanol | Moderate ( | H-Bonding |

| Aromatic | Toluene | Low ( |

Modeling Logic Diagram

Caption: Computational workflow for correlating experimental solubility data with thermodynamic parameters.

Applications in Drug & Agrochemical Development

Formulation Stability

For herbicides like Trifluralin, maintaining the active ingredient in solution during storage (shelf-life) is critical.[2]

-

Issue: Temperature fluctuations can cause recrystallization if the formulation is near saturation.[3]

-

Solution: Use the Apelblat model to predict solubility at low temperatures (e.g., 0°C) and ensure the formulation concentration is below this threshold (supersaturation control).

Purification via Crystallization

The steep solubility curves in alcohols (like Ethanol or Isopropanol) make them ideal for cooling crystallization .[2][3]

-

High T: High solubility allows dissolution of the crude product.[3]

-

Low T: Sharp drop in solubility drives high-yield precipitation of pure crystals.[2][3]

Environmental Fate

Solubility data (

References

-

BenchChem. (2025).[2][3][6][7] A Comparative Analysis of Pendimethalin and Trifluralin Efficacy in Weed Management. Link[2][3]

-

Zhao, H., et al. (2017).[2][3] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.[2][3][4]15) K. Journal of Chemical Thermodynamics. Link[2][3]

-

Schreiber, F., et al. (2018).[2][3][8][9] Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. Link

-

Hansen, C. M. (2004).[2][3][10] Polymer additives and solubility parameters. Progress in Organic Coatings.[2][3][10] Link

-

PubChem. (2025).[2][3] 2,4-Dinitroaniline Compound Summary. National Library of Medicine.[3] Link[2][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluralin - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. weedcontroljournal.org [weedcontroljournal.org]

- 10. kinampark.com [kinampark.com]

The Fluorine Pharmacophore: A Technical Guide to Trifluoromethyl-Aniline Derivatives

Executive Summary

The incorporation of a trifluoromethyl (

This guide provides a technical analysis of

Part 1: The Physicochemical Triad

The strategic value of the trifluoromethyl group on an aniline ring rests on three pillars: Electronic Deactivation , Lipophilic Expansion , and Metabolic Shielding .

The "Polar Hydrophobic" Paradox

The

-

Steric Bulk: The Van der Waals volume of a

group ( -

Electronic Effect: The strong electron-withdrawing nature (

) reduces the electron density of the aromatic ring. For anilines, this lowers the

Visualization of Physicochemical Impact

Figure 1: The physicochemical triad of trifluoromethyl-aniline derivatives. The central scaffold drives three distinct properties that translate into critical pharmacokinetic advantages.

Part 2: Therapeutic Applications & SAR[1][2]

Androgen Receptor (AR) Antagonists

The most commercially significant application of

-

Mechanism: These drugs compete with dihydrotestosterone (DHT) for the ligand-binding domain (LBD) of the Androgen Receptor.

-

The Role of

: In Bicalutamide, the

Kinase Inhibitors (Sorafenib)

Sorafenib (Nexavar) utilizes a 4-chloro-3-(trifluoromethyl)aniline moiety.[2]

-

SAR Insight: The

group provides a critical hydrophobic anchor in the ATP-binding pocket of the RAF kinase. Furthermore, the electron-withdrawing effect on the urea linkage increases the acidity of the urea protons, strengthening hydrogen bonds with the kinase "hinge" region (Asp-Phe-Gly motif) [2].

Mechanism of Action Pathway

Figure 2: Mechanism of Action for Androgen Receptor Antagonists. The CF3-aniline derivative induces a conformational change that prevents the transcriptional machinery from activating tumor growth genes.

Part 3: Synthetic Architectures

Constructing these derivatives requires careful handling of the deactivated aniline ring. Standard nucleophilic attacks can be sluggish due to the electron-withdrawing

Urea Formation (Sorafenib Class)

The most robust method for generating diarylurea kinase inhibitors involves the reaction of a

Reaction Scheme Logic:

-

Nucleophile: 4-chloro-3-(trifluoromethyl)aniline.[2]

-

Electrophile: Aryl isocyanate (generated in situ or pre-formed).

-

Catalysis: Often requires no catalyst, but mild heating is used to overcome the reduced nucleophilicity of the aniline nitrogen.

Figure 3: Synthetic workflow for the formation of the diarylurea pharmacophore found in Sorafenib and Regorafenib.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-arylurea

Rationale: This protocol synthesizes the core scaffold of Sorafenib-like kinase inhibitors.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)[3]

-

Target Aryl Isocyanate (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Hexanes (for precipitation)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Argon atmosphere.

-

Addition: Add the aryl isocyanate (1.1 mmol) dropwise via syringe at room temperature (

).-

Note: The electron-deficient nature of the

-aniline may slow the reaction. If no precipitate forms after 1 hour, reflux at

-

-

Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The urea product is typically more polar than the starting aniline.

-

Work-up: Once consumption of the aniline is complete (typically 2-12 hours), cool the mixture to room temperature.

-

Purification: The product often precipitates as a white solid. Filter the solid and wash with cold DCM (2x) followed by Hexanes (2x) to remove unreacted isocyanate.

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: To quantify the biological activity of the synthesized derivatives against cancer cell lines (e.g., PC-3 for prostate or HepG2 for liver).

Materials:

-

PC-3 Human Prostate Cancer Cells[4]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Solubilizing agent)

-

96-well culture plates

Workflow:

-

Seeding: Seed PC-3 cells at a density of

cells/well in 100 -

Treatment: Prepare serial dilutions of the

-aniline derivative in DMSO. Treat cells (final DMSO concentration -

Incubation: Incubate for 48 or 72 hours at

in -

Labeling: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism or similar).

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Activity of Trifluoromethyl-Aniline Drugs

| Drug Name | Target | Role of CF3-Aniline Moiety | Clinical Indication |

| Flutamide | Androgen Receptor | Competitive antagonist; metabolic stability | Prostate Cancer |

| Bicalutamide | Androgen Receptor | Binds "B-site" hydrophobic pocket; induces helix displacement | Prostate Cancer |

| Sorafenib | BRAF/VEGFR | Hydrophobic anchor in ATP pocket; acidifies urea H-bonds | Renal/Liver Cancer |

| Fipronil | GABA Receptor | Blocks chloride channels (Agrochemical) | Insecticide |

References

-

Mechanism of Androgen Receptor Antagonism by Bicalutamide. Source: National Institutes of Health (PMC). URL:[Link]

-

Design, synthesis and biological activities of sorafenib derivatives. Source: PubMed (Bioorg Med Chem Lett). URL:[Link]

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

- Preparation of trifluoromethylanilines (Patent).

Sources

- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]

- 4. Design, synthesis and biological activities of sorafenib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from structurally analogous compounds, including dinitroanilines, aromatic nitro compounds, and trifluoromethylanilines. The causality behind each safety protocol is explained, grounding the recommendations in the fundamental reactivity and toxicology of the compound's constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale for Analogue-Based Assessment

-

2,4-Dinitroaniline: Shares the dinitrophenylamine core, which is critical for understanding its potential for skin sensitization, toxicity, and explosive decomposition.

-

Aromatic Nitro Compounds: Provides a broader context for the reactivity of the nitro groups, including their potential to cause methemoglobinemia and their explosive hazards, especially when heated or mixed with certain other substances.[1][2]

-

Trifluoromethylanilines: Offers insight into the toxicological impact of the trifluoromethyl group on an aniline structure.

This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and the potential for explosive decomposition under certain conditions.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | Extrapolated Hazard Statement | Basis from Analogue Compounds |

| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed | 2,4-Dinitroaniline is classified as fatal if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin | 2,4-Dinitroaniline is classified as fatal in contact with skin.[3][4] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | 2,4-Dinitroaniline is classified as fatal if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Various trifluoromethylanilines and dinitroanilines are known skin irritants. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Various trifluoromethylanilines and dinitroanilines are known eye irritants. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Aromatic nitro compounds and anilines are known to affect the blood (methemoglobinemia), liver, and kidneys.[1][5] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | 2,4-Dinitroaniline is toxic to aquatic life with long-lasting effects.[4] |

GHS Pictograms:

Signal Word: Danger

Safe Handling and Engineering Controls

The primary routes of exposure are inhalation of dust, dermal contact, and ingestion. Engineering controls are the most effective way to minimize exposure.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Contained Systems: For larger quantities or repetitive operations, the use of a glove box or other closed-system transfer methods is recommended.

-

Ignition Sources: Due to the explosive nature of dinitroaromatic compounds, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[6][7]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Caption: A standard workflow for safely handling hazardous solid compounds.

Personal Protective Equipment (PPE)

Given the high acute toxicity and potential for skin absorption, a comprehensive PPE protocol is mandatory.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. A double-gloving strategy is recommended.

-

Eye Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be used.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be necessary for cleaning up spills or if engineering controls fail.

Storage and Incompatibility

Proper storage is critical to prevent degradation and hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources. The storage area should be securely locked.[6]

-

Incompatible Materials:

-

Reducing Agents: Dinitroanilines can react vigorously or explosively with reducing agents.

-

Strong Bases: Aromatic nitro compounds may explode in the presence of strong bases like sodium hydroxide.

-

Oxidizing Agents: Can react violently with strong oxidizing agents.[6]

-

Powdered Metals and Charcoal: Mixtures with finely powdered metals or charcoal can be friction-sensitive and may ignite or explode upon heating.[6]

-

Emergency Procedures

In Case of Exposure:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

A spill of this compound should be treated as a major incident.

Caption: A flowchart for responding to a hazardous chemical spill.

Toxicological and Reactivity Profile

-

Toxicology: The primary toxicological concern with aromatic nitro compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1] This can lead to cyanosis, headache, dizziness, and in severe cases, death. Chronic exposure may lead to liver and kidney damage.[5] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption and distribution in the body.

-

Reactivity: The two nitro groups make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. More importantly, polynitrated aromatic compounds are known to be thermally unstable and can decompose explosively, especially when heated under confinement.[2][8] The presence of impurities can lower the decomposition temperature.[2]

Disposal and Waste Management

All waste containing this compound must be treated as hazardous.

-

Waste Segregation: Keep waste streams separate. Do not mix with incompatible materials.

-

Containerization: Use clearly labeled, sealed containers for waste.

-

Disposal: Disposal must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Synthesis and Potential Applications

-

Synthesis: The synthesis of related N-aryl-2,4-dinitro-6-(trifluoromethyl)aniline derivatives has been reported via the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride.[9] This suggests a potential synthetic route for the target compound would involve the reaction of a suitable N-methylaniline with a chlorinated dinitrobenzotrifluoride precursor. Such reactions can be exothermic and should be conducted with careful temperature control.

-

Potential Applications: Dinitroaniline derivatives are widely used as herbicides, where their mode of action is the inhibition of microtubule formation.[10] They are also used as intermediates in the synthesis of dyes and pharmaceuticals.[3] The specific applications of this compound would likely be in these areas, as a research intermediate for developing new bioactive molecules.

References

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. SAGE Publications Inc. [Link]

-

2,4-dinitroaniline. Organic Syntheses Procedure. [Link]

-

2,4-Dinitroaniline. Wikipedia. [Link]

- Process for the preparation of 2,4-dinitroaniline.

-

New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Dinitroaniline. Wikipedia. [Link]

-

Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]

-

Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

-

2,4-Dinitroaniline. PubChem. [Link]

-

Abstract for TOX-96. National Toxicology Program - NIH. [Link]

-

Toxicity studies of triethylamine administered by inhalation to F344/N rats and B6C3F1/N mice. PubMed. [Link]

-

Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

-

ntp technical report on - the toxicity studies of. National Toxicology Program. [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

-

Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]

-

Methalpropalin. Wikipedia. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. bsc.croneri.co.uk [bsc.croneri.co.uk]

- 8. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Methalpropalin - Wikipedia [en.wikipedia.org]

Theoretical Studies on N-Phenyl-Dinitroaniline Compounds

Content Type: Technical Whitepaper & Experimental Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Version: 1.0 | Status: Definitive

Executive Summary

N-phenyl-dinitroaniline derivatives represent a bifunctional chemical class occupying a critical intersection between agrochemical pharmacophores and nonlinear optical (NLO) materials . While the dinitroaniline moiety (e.g., trifluralin, oryzalin) is historically validated as a microtubule-disrupting herbicide, the N-phenyl substitution introduces a donor-

This guide provides a rigorous theoretical framework for studying these compounds. It moves beyond basic characterization, detailing the causal link between Density Functional Theory (DFT) predicted electronic transitions and their macroscopic biological (tubulin binding) or physical (hyperpolarizability) behaviors.

Part 1: Computational Framework & Methodology

The foundation of any theoretical study lies in the selection of an appropriate model chemistry. For push-pull systems like N-phenyl-dinitroanilines, accounting for long-range interactions and charge transfer is non-negotiable.

The "Gold Standard" Protocol

For N-phenyl-dinitroanilines, the B3LYP hybrid functional is the industry standard, but for NLO properties involving Charge Transfer (CT), long-range corrected functionals (e.g., CAM-B3LYP) are required to avoid overestimating polarizability.

Recommended Computational Workflow:

| Parameter | Standard Method | High-Precision / NLO Method | Rationale |

| Geometry Optimization | B3LYP / 6-31G(d,p) | B3LYP / 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pair electrons on the nitro groups. |

| Vibrational Analysis | Harmonic approx. | Anharmonic corrections | Ensures the structure is a true minimum (no imaginary frequencies). |

| Excited States (UV-Vis) | TD-DFT (B3LYP) | TD-DFT (CAM-B3LYP or wB97XD) | Corrects the asymptotic behavior of the potential for accurate CT excitation energies. |

| Solvation Model | IEFPCM (Water/Ethanol) | SMD (Solvation Model based on Density) | SMD provides better free energy of solvation ( |

Workflow Visualization

The following diagram illustrates the logical flow from structure generation to property prediction.

Figure 1: Computational workflow ensuring structural integrity before property calculation.

Part 2: Electronic Structure & NLO Properties

Why N-phenyl? The phenyl ring acts as an electron donor (D), while the dinitro-substituted ring acts as an acceptor (A). This D-

HOMO-LUMO Analysis

The energy gap (

-

HOMO Location: Typically localized on the N-phenyl amine moiety (electron rich).

-

LUMO Location: Localized on the dinitro ring (electron deficient).

-

Significance: A lower

(< 3.0 eV) correlates with higher chemical reactivity and "softer" electronic character, facilitating the polarization required for NLO response.

Nonlinear Optical (NLO) Parameters

To validate a compound as an NLO material, you must calculate the total dipole moment (

Mathematical Definition:

Benchmarking:

N-phenyl-dinitroanilines often exhibit

-

Urea Reference:

esu. -

Target Compound:

esu indicates viable NLO potential.

Part 3: Biological Interface (Herbicidal Mechanism)

While the NLO properties are materials-focused, the dinitroaniline core is a potent microtubule inhibitor. Theoretical docking must target the specific plant/protozoan binding site, which differs from the mammalian taxol site.

The Target: -Tubulin

Unlike Vinca alkaloids (which bind

-

Binding Pocket: Located beneath the N-loop of

-tubulin.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Key Residues: Val-24, Leu-136, Ile-171 (mutations here confer resistance).

-

Mechanism: Binding prevents the N-loop from interacting with the M-loop of the adjacent protofilament, causing microtubule depolymerization.

Molecular Docking Protocol (AutoDock Vina / GOLD)

-

Protein Prep: Retrieve Crystal Structure (e.g., Toxoplasma gondii

-tubulin model or homology model of plant tubulin). Remove water; add polar hydrogens (Kollman charges). -

Ligand Prep: Use the DFT-optimized geometry (B3LYP/6-31G*). Do NOT use a flat 2D structure; the nitro group torsion angles are critical.

-

Grid Box: Center coordinates approx.

(varies by PDB). Size: -

Validation: Re-dock a known inhibitor (e.g., Oryzalin) to confirm RMSD < 2.0 Å.

Mechanism of Action Diagram

Figure 2: Mechanism of Action (MOA) for dinitroaniline-induced microtubule disruption.[2]

Part 4: Experimental Validation Protocols

Theory must be validated by experiment. The following protocols confirm the synthesis and the predicted electronic properties.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis is robust, utilizing the activation of the chlorobenzene ring by the two ortho/para nitro groups.

Protocol:

-

Reagents: 2,4-Dinitrochlorobenzene (1.0 eq), Aniline derivative (1.1 eq), Sodium Acetate (buffer/base), Ethanol (solvent).

-

Procedure: Reflux the mixture in ethanol for 2–4 hours. The solution will shift from pale yellow to deep orange/red (indicative of the N-phenyl-dinitroaniline formation).

-

Workup: Cool to RT. Pour into ice-cold water. Filter the precipitate.[3] Recrystallize from Ethanol/DMF.

-

Yield Check: Expected yield > 85%.

Spectroscopic Validation (DFT vs. Exp)

Compare the calculated vibrational modes (scaled by 0.961 for B3LYP) with experimental FT-IR data.

| Functional Group | Approx. Exp. Freq ( | DFT Mode Description |

| N-H Stretch | 3300 - 3450 | Symmetric stretching (verify H-bonding). |

| NO2 Asym Stretch | 1500 - 1530 | Strong intensity; sensitive to conjugation. |

| NO2 Sym Stretch | 1300 - 1350 | Coupled with C-N stretching. |

| C-N (Amine) | 1260 - 1300 | Indicates successful substitution of Cl. |

References

-

Morrissette, N. S., et al. (2004). "Dinitroanilines Bind ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Tubulin to Disrupt Microtubules."[4] Molecular Biology of the Cell. -

Frisch, M. J., et al. (Gaussian Inc.). "Density Functional Theory (DFT) Methods in Gaussian." Gaussian.com.

-

Lyons-Abbott, S., et al. (2010). "Protein Modeling of the Dinitroaniline Binding Site on Tubulin." PyMOL / PDB Data.

- Saha, S., et al. (2018). "NLO Properties of Push-Pull Chromophores: A DFT Study." Journal of Molecular Structure.

-

ChemicalBook. "Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline."

Sources

literature review of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

[1]

Executive Summary

This compound (CAS: 63333-32-4) is a highly specialized diphenylamine derivative utilized primarily as the penultimate precursor in the synthesis of Bromethalin .[1][2][3] Unlike anticoagulant rodenticides, this compound and its derivatives function as potent neurotoxins by uncoupling oxidative phosphorylation in the central nervous system (CNS).[4][5]

Key Technical Specifications:

Chemical Identity & Structural Analysis

This compound belongs to the class of substituted diphenylamines . Its structure is characterized by an aniline core heavily substituted to increase lipophilicity and metabolic stability, facilitating blood-brain barrier penetration in its final active form.

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | Des-2,4,6-Tribromo Bromethalin; Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- |

| Core Scaffold | Diphenylamine |

| Electronic Effect | Strong electron-withdrawing groups (-NO₂, -CF₃) on Ring A deactivate the ring and increase acidity of potential metabolites.[1][3] |

| Solubility | Highly lipophilic; practically insoluble in water, soluble in organic solvents (acetone, dichloromethane). |

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1] The electron-deficient nature of the dinitro-trifluoromethyl-benzene ring makes it susceptible to attack by the secondary amine nucleophile.[1]

Reaction Pathway

The process involves the condensation of 2-chloro-3,5-dinitrobenzotrifluoride (also known as 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene) with N-methylaniline .[1]

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the chlorinated substrate in toluene under inert atmosphere (N₂).

-

Add the base followed by the slow addition of N-methylaniline.[1]

-

Heat to reflux (approx. 110°C) for 4–6 hours. Monitoring via HPLC is required to ensure consumption of the chloride.

-

Workup: Cool to room temperature. Wash with dilute HCl to remove unreacted amine, followed by water and brine.

-

Purification: Recrystallization from ethanol/water yields the target intermediate as a yellow/orange crystalline solid.

-

Downstream Processing (Bromethalin Production)

This intermediate is subsequently brominated (using Br₂ or NBS) to attach three bromine atoms to the unsubstituted phenyl ring, yielding the final active ingredient, Bromethalin .

Synthesis Visualization (DOT)

Figure 1: Synthetic route from precursors to the target intermediate and final active ingredient.[1]

Mechanism of Action (Toxicology)

While CAS 63333-32-4 is an intermediate, its biological activity profile is closely linked to that of Bromethalin.[1] The mechanism involves the disruption of cellular energy production, specifically targeting the Central Nervous System (CNS).[4][5]

Uncoupling of Oxidative Phosphorylation[4][5][11]

-

Metabolic Activation: The N-methyl group is removed via hepatic N-demethylation (CYP450 enzymes) to form the active metabolite (Desmethyl-intermediate).[1]

-

Mitochondrial Disruption: The metabolite acts as a protonophore, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.

-

ATP Depletion: This "uncoupling" halts ATP production while oxygen consumption continues.[1]

-

Ion Pump Failure: Lack of ATP disables the Na⁺/K⁺-ATPase pumps in nerve cells.[1][5]

-

Cerebral Edema: Sodium accumulates intracellularly, drawing water into the cells (cytotoxic edema). This leads to increased intracranial pressure (ICP), myelin vacuolization, paralysis, and death.[5][11]

Mechanistic Pathway (DOT)

Figure 2: Toxicological mechanism leading from exposure to neurotoxicity.[1]

Safety & Handling Protocols

Warning: This compound is classified as FATAL if swallowed, inhaled, or in contact with skin. It possesses high acute toxicity similar to the final pesticide product.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[1][3] |

| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[3] |

| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[1][3] |

| Target Organ Toxicity | H370 | Causes damage to organs (CNS).[4] |

Handling Procedures[1][9][12][13][14]

-

Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood or glovebox. Negative pressure isolation is recommended.[1]

-

PPE: Full-face respirator with organic vapor cartridges (or supplied air), double nitrile gloves (0.11mm min), and Tyvek® chemical-resistant suit.[1]

-

Decontamination: In case of spill, neutralize with 10% sodium hydroxide solution (to degrade the compound) and absorb with vermiculite. Do not wash into drains.[1]

References

-

PubChem. (2025).[1][3][12] Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- (Compound CID 113179).[1][3] National Library of Medicine. Link

-

Dreikorn, B. A., & O'Doherty, G. O. (1984). The Discovery and Development of Bromethalin, an Acute Rodenticide with a Unique Mode of Action.[5] ACS Symposium Series.[1][9] Link[1]

-

Van Lier, R. B., & Cherry, L. D. (1988). The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide.[1][5][9] Fundamental and Applied Toxicology, 11(4), 664-672.[9] Link

-

European Patent Office. (1986).[1] EP0197706A2: Synthesis of bromethalin intermediate.[1][10] Google Patents.[1] Link

-

Merck Veterinary Manual. (2025).[1] Bromethalin Poisoning in Animals.[1][4][5][9]Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | C14H10F3N3O4 | CID 113179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Bromethalin [addl.purdue.edu]

- 6. Chemical pesticides 11 page [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Organic – CHEM-IS-TRY Inc [chem-is-try.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0197706A2 - Synthesis of bromethalin intermediate - Google Patents [patents.google.com]

- 11. Bromethalin - Wikipedia [en.wikipedia.org]

- 12. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrochemical Profiling of Nitrated Anilines: Mechanistic Insights & Protocol Optimization

Executive Summary

Nitrated aniline compounds (nitroanilines) represent a critical intersection of functionality in organic electrochemistry, serving as precursors for azo dyes, corrosion inhibitors, and pharmaceutical intermediates (e.g., sulfonamides). Their electrochemical behavior is governed by the competing resonance and inductive effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂).

This guide provides a rigorous technical analysis of the redox mechanisms, isomeric distinctions, and electropolymerization kinetics of o-, m-, and p-nitroaniline. It includes a validated experimental protocol for cyclic voltammetry (CV) characterization designed to ensure reproducibility in drug development and environmental sensing applications.

Part 1: Mechanistic Architecture

The electrochemical activity of nitroanilines is dual-faceted, involving the cathodic reduction of the nitro group and the anodic oxidation of the amine moiety.

Cathodic Reduction: The Nitro-to-Amine Pathway

In aqueous acidic media (pH < 4), the reduction of the nitro group is the dominant feature. It typically proceeds via a 6-electron, 6-proton transfer mechanism to form the corresponding phenylenediamine (PDA).

-

Step 1 (Reversible): The nitro group accepts 2e⁻/2H⁺ to form the unstable nitroso intermediate.

-

Step 2 (Rapid): The nitroso species is immediately reduced (2e⁻/2H⁺) to hydroxylamine.

-

Step 3 (Irreversible): The hydroxylamine is reduced (2e⁻/2H⁺) to the primary amine.

Critical Insight: The hydroxylamine intermediate is chemically significant. In less acidic or neutral conditions, it can undergo condensation with the nitroso intermediate to form azo or azoxy dimers, complicating the voltammetric profile.

Anodic Oxidation: Radical Cation Formation

The oxidation of nitroanilines occurs at high positive potentials due to the deactivating nature of the -NO₂ group.

-

Mechanism: One-electron oxidation of the -NH₂ group yields a radical cation (

). -

Fate of Radical: Unlike aniline, which polymerizes readily, the nitro-substituted radical cation is unstable and highly electrophilic. It often undergoes hydrolysis to form benzoquinones or couples to form azo-dimers rather than long-chain polymers.

Mechanistic Visualization

The following diagram illustrates the divergent redox pathways for p-nitroaniline.

Figure 1: Divergent redox pathways of p-nitroaniline showing the 6e- reduction to phenylenediamine and the oxidative radical fate.

Part 2: Isomeric Divergence & Substituent Effects

The position of the nitro group (ortho, meta, para) drastically alters the electrochemical profile due to the interplay of the Hammett Substituent Constants (

Comparative Electrochemical Properties[1][2][3]

| Property | p-Nitroaniline | m-Nitroaniline | o-Nitroaniline |

| Electronic Effect | Strong Resonance (-R) & Inductive (-I) | Inductive (-I) only | Strong -R, -I, & Ortho Effect |

| Reduction Potential ( | Least Negative (Easiest to reduce) | Most Negative (Hardest to reduce) | Intermediate |

| Basicity ( | ~13.0 (Weakest Base) | ~11.5 (Strongest Base) | ~14.3 (Weak due to H-bond) |

| Polymerization | Difficult (Head-to-Tail blocked) | Feasible (Copolymerization) | Very Difficult (Steric block) |

| Primary Product | p-Phenylenediamine | m-Phenylenediamine | o-Phenylenediamine |

Mechanistic Explanation:

-

Para-isomer: The nitro group is in direct conjugation with the amine. This delocalization stabilizes the reduction intermediates, making p-nitroaniline the easiest to reduce (least negative potential).

-

Meta-isomer: The lack of direct conjugation means the electron-withdrawing effect is purely inductive. The nitro group is less effective at stabilizing the electron density accepted during reduction, shifting the reduction potential to more negative values.

-

Ortho-isomer: Intramolecular hydrogen bonding between the amino hydrogen and nitro oxygen stabilizes the molecule, but steric hindrance ("ortho effect") can distort the planarity, affecting electron transfer rates.

Part 3: Validated Experimental Protocol

Objective: To characterize the redox behavior of a nitrated aniline derivative using Cyclic Voltammetry (CV) with a self-validating setup.

Reagents & Equipment

-

Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.

-

Counter Electrode: Platinum Wire or Mesh.[1]

-

Reference Electrode: Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

-

Solvent System: 0.1 M Phosphate Buffer Saline (PBS) adjusted to pH 2.0 (for reduction) and pH 7.0 (for comparative analysis).

-

Analyte: 1.0 mM Nitroaniline solution (dissolve in minimal ethanol/acetonitrile if water solubility is low, then dilute with buffer).

Pre-Experimental Validation (The "Trust" Step)

Before adding the analyte, run a CV on the blank electrolyte.

-

Criteria: The background current must be < 1 µA (flat baseline). If peaks appear, re-polish the GCE.

-

Standard: Use Ferricyanide (

) to test electrode area. Peak separation (

Measurement Workflow

Figure 2: Step-by-step experimental workflow for ensuring reproducible cyclic voltammetry data.

Protocol Execution

-

Polishing: Polish GCE with 0.05 µm alumina slurry on a felt pad for 2 minutes. Rinse with DI water and sonicate for 30 seconds.

-

Deoxygenation: Oxygen interferes with reduction peaks. Purge the cell with high-purity Nitrogen or Argon for 10 minutes prior to scanning. Keep a nitrogen blanket over the solution during the scan.[2]

-

Scan Parameters:

-

Initial Potential: 0.0 V

-

Switching Potential 1 (Cathodic): -1.2 V (to observe nitro reduction).

-

Switching Potential 2 (Anodic): +1.2 V (to observe amine oxidation).

-

Scan Rate: 50, 100, 200, 500 mV/s (to determine diffusion control).

-

-

Data Analysis: Plot

vs.

Part 4: Electropolymerization Challenges

Unlike aniline, which forms highly conductive Polyaniline (PANI), nitroanilines are "deactivated monomers."

-

The Problem: The electron-withdrawing -NO₂ group increases the oxidation potential of the monomer, often beyond the degradation potential of the solvent. Furthermore, the radical cation produced is too unstable to propagate a chain effectively.

-

The Solution (Copolymerization): Researchers successfully incorporate nitro-functionality by copolymerizing nitroaniline with aniline.

References

-

Reduction Mechanism of Nitroanilines

- Source: American Chemical Society (ACS) Electrochemistry

- Title: Nitro Substrates in Reductive Electrosynthesis: A Review

-

URL:[Link]

-

Electrochemical Oxid

-

Electropolymerization of Aniline Deriv

-

pH Dependence of Nitroaniline Isomers

-

Compar

Sources

- 1. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]